molecular formula C9H6F3IO2 B1397875 Methyl 2-iodo-4-(trifluoromethyl)benzoate CAS No. 1236303-09-5

Methyl 2-iodo-4-(trifluoromethyl)benzoate

Cat. No. B1397875
M. Wt: 330.04 g/mol
InChI Key: POAMKOUDAYEPCD-UHFFFAOYSA-N
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Description

“Methyl 2-iodo-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6F3IO2 . It has a molecular weight of 330.04 g/mol . The IUPAC name for this compound is methyl 2-iodo-4-(trifluoromethyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-iodo-4-(trifluoromethyl)benzoate” is 1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,1H3 . The compound has a complexity of 242, as computed by Cactvs 3.4.6.11 .


Physical And Chemical Properties Analysis

“Methyl 2-iodo-4-(trifluoromethyl)benzoate” has a XLogP3 of 3.6, indicating its measure of the tendency of the compound to partition into water or lipid (fat) phases . It has a topological polar surface area of 26.3 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Electrophilic Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents. This process is carried out typically in chloroform solvent at 70 °C, showing the involvement of radical species and yielding up to 77% product. This method is significant for the introduction of trifluoromethyl groups into aromatic compounds, enhancing their physicochemical properties for potential use in materials science and pharmaceuticals (E. Mejía & A. Togni, 2012).

Novel Acaricide Development

The compound serves as a precursor in the synthesis of novel acaricides, such as amidoflumet, highlighting its role in developing pesticides. The orientations of its two side chains form an intramolecular N—H⋯O hydrogen bond, underlining the compound's structural specificity for targeted applications (Masaharu Kimura & S. Hourai, 2005).

Organic Synthesis and Functional Material Development

It is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives, serving as a building block for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. This underscores its versatility and utility in organic synthesis and material science (Pengju Feng & Ming‐Yu Ngai, 2016).

Carbonylation Reactions

In carbonylation reactions, the compound is used to form methyl benzoate from iodobenzene, utilizing palladium complexes as catalysts. This application is crucial for synthesizing esters and highlights the compound's role in facilitating complex organic transformations (S. Antebi, P. Arya, L. Manzer, & H. Alper, 2002).

Oxidation and Functionalization Reactions

It is also involved in the preparation of esters of 2-iodoxybenzoic acid (IBX-esters), demonstrating its utility in synthesizing hypervalent iodine compounds for oxidation and functionalization reactions. This application is critical for introducing functional groups into organic molecules, facilitating the development of new compounds with desired properties (V. Zhdankin et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-iodo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAMKOUDAYEPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732024
Record name Methyl 2-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-4-(trifluoromethyl)benzoate

CAS RN

1236303-09-5
Record name Methyl 2-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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